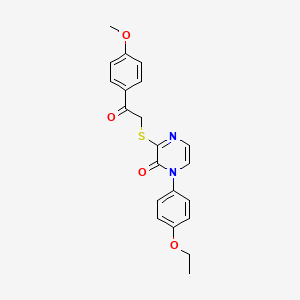

1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-3-27-18-10-6-16(7-11-18)23-13-12-22-20(21(23)25)28-14-19(24)15-4-8-17(26-2)9-5-15/h4-13H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUDAWWQVAXLFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the ethoxyphenyl group: This step may involve nucleophilic substitution reactions.

Attachment of the methoxyphenyl-oxoethylthio group: This can be done through thiol-ene reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halides or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Biological Activities

Research has shown that this compound exhibits several biological activities, including:

- Anticancer Activity: Preliminary studies indicate that the compound may inhibit the proliferation of various cancer cell lines, including breast (MCF7, MDA-MB231), melanoma (SKMEL-28), and lung (A549) cancers. The mechanisms are thought to involve apoptosis induction and cell cycle arrest .

- Antimicrobial Properties: The compound has demonstrated antimicrobial activity against a range of pathogens, suggesting its potential as a therapeutic agent in treating infections .

- Anti-inflammatory Effects: In vitro studies suggest that the compound may reduce inflammation markers, indicating its potential use in inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer properties of this compound involved testing against several tumor cell lines. The results showed significant inhibition of cell growth in MCF7 and A549 cells, with IC50 values indicating potent activity. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity and changes in mitochondrial membrane potential .

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial activity of the compound against both Gram-positive and Gram-negative bacteria. Results indicated that it exhibits bactericidal effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure .

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF7 | 10 µM | Apoptosis induction |

| Anticancer | A549 | 12 µM | Cell cycle arrest |

| Antimicrobial | Staphylococcus aureus | 8 µg/mL | Bactericidal effect |

| Antimicrobial | Escherichia coli | 16 µg/mL | Disruption of cell wall synthesis |

Mechanism of Action

The mechanism by which 1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one exerts its effects would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various cellular responses. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-ethoxyphenyl)-3-(2-oxoethyl)pyrazin-2(1H)-one

- 1-(4-methoxyphenyl)-3-(2-oxoethyl)pyrazin-2(1H)-one

- 1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazine

Uniqueness

1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is unique due to the presence of both ethoxyphenyl and methoxyphenyl-oxoethylthio groups. These functional groups can impart distinct chemical and biological properties, making it a compound of interest for further research and development.

Biological Activity

The compound 1-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a derivative of pyrazin-2(1H)-one, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a pyrazinone core substituted with ethoxy and methoxy phenyl groups, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that pyrazin-2(1H)-one derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating notable inhibition of growth. For instance, studies have shown that derivatives with similar structures possess antibacterial and antifungal activities, suggesting that this compound may also exhibit these properties due to its structural similarities .

Anticancer Properties

Several studies highlight the potential anticancer effects of pyrazin-2(1H)-one derivatives. These compounds have been shown to induce apoptosis in cancer cell lines, particularly in colon cancer models. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways . The specific compound has not been extensively studied in this context, but the structural features suggest it may have similar effects.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazin-2(1H)-one derivatives are well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases. The presence of the thioether group in this compound may enhance its ability to modulate inflammatory pathways .

The biological activities of this compound can be attributed to its interaction with specific biological targets:

- Kinase Inhibition : Many derivatives act as kinase inhibitors, affecting signaling pathways that regulate cell growth and apoptosis.

- Cytokine Modulation : The compound may alter the expression of cytokines involved in inflammation and immune responses.

- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

A review conducted by Dhok et al. (2015) examined various pyrazin-2(1H)-one derivatives and their biological activities. It highlighted that modifications to the phenyl rings significantly affect their pharmacological profiles. Although specific data on the compound is limited, related studies provide insights into its potential efficacy against various diseases .

Data Table: Summary of Biological Activities

Q & A

Q. How to address conflicting NMR and MS data in impurity profiling?

- Methodological Answer : Use LC-MS/MS with HILIC chromatography to separate polar degradation products (e.g., hydrolyzed ethoxy groups). High-resolution MS (Q-TOF) identifies exact masses for fragments like [M+H–C₂H₅O]+ .

Methodological Tables

Table 1 : Key Synthetic Parameters for Thioether Formation

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF | |

| Temperature | 60°C | |

| Reagent | NaSH | |

| Reaction Time | 8–12 h |

Table 2 : Computational Parameters for DFT Studies

| Functional/Basis Set | Application | Software |

|---|---|---|

| B3LYP/6-31G* | Electron density maps | Gaussian 16 |

| M06-2X/def2-TZVP | Transition state modeling | ORCA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.